In Vivo Therapeutic Index: Reduced Host Toxicity vs. Parent Daunorubicin
The (S)-2′-fluorodaunorubicin derived from this compound was compared directly to the parent non-fluorinated daunorubicin in the L1210 murine leukemia model. While the fluoro analog exhibited reduced in vivo antitumor potency, its host toxicity was also markedly diminished, resulting in a qualitatively improved therapeutic index [1]. This pattern—lower potency but a superior safety margin—is consistent across multiple tumor cell lines tested in vitro [1].
| Evidence Dimension | In vivo antitumor activity and host toxicity in L1210 murine leukemia model |
|---|---|
| Target Compound Data | (S)-2′-fluorodaunorubicin: lower antitumor activity than daunorubicin; reduced host toxicity |
| Comparator Or Baseline | Daunorubicin: higher antitumor activity; greater host toxicity |
| Quantified Difference | Qualitative: Lower antitumor activity but reduced toxicity (specific T/C% or MTD values not reported in the abstract; full-text needed for quantitative metrics) |
| Conditions | L1210 murine leukemia in vivo model; tumor cell lines in vitro |
Why This Matters
For procurement decisions in preclinical anthracycline development, this compound enables access to a chemotype with a potentially wider therapeutic window than the gold-standard daunorubicin, a differentiation not achievable with non-fluorinated daunosamine.
- [1] Baer, H. H.; Siemsen, L. Synthesis and biological activity of (S)-2′-fluorodaunorubicin. Canadian Journal of Chemistry, 1988, 66(1), 187-190. DOI: 10.1139/v88-030. View Source
